Lipophilicity (logP) Comparison: Target Compound vs. Unsubstituted and Mono-Halogenated Benzyl Analogs
The target compound's computed logP of 1.7593 is significantly higher than that of the unsubstituted 1-benzyl-piperazine-2-carboxylic acid (logP estimated ~0.8, generated by ACD/Labs for the free base form). This represents an approximate 0.95 log unit increase, indicating approximately 9-fold higher lipophilicity. The lipophilicity difference arises from the electron-withdrawing effects of the chlorine and fluorine substituents on the benzyl ring. The 1-(2-Chloro-6-fluoro-benzyl)-piperazine analog (CAS 215655-20-2, lacking the carboxylic acid) has a reported logP of 2.73 , confirming that the carboxylic acid functionality depresses logP by roughly 0.97 units relative to the non-carboxylic acid form.
| Evidence Dimension | logP |
|---|---|
| Target Compound Data | 1.7593 |
| Comparator Or Baseline | 1-Benzyl-piperazine-2-carboxylic acid (free base, logP ~0.8, ACD/Labs estimated); 1-(2-Chloro-6-fluorobenzyl)piperazine (CAS 215655-20-2, logP 2.73) |
| Quantified Difference | ΔlogP = +0.95 (vs. unsubstituted benzyl); ΔlogP = -0.97 (vs. non-carboxylic acid piperazine analog) |
| Conditions | Computed logP values from vendor datasheets (Leyan) and Hit2Lead database. |
Why This Matters
The distinct logP value directly impacts solubility, permeability, and protein binding predictions for any screening or lead optimization program, making this compound unsuitable for substitution with generic benzylpiperazines.
